molecular formula C18H16N4O B14951293 2-(naphthalen-2-ylamino)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide (non-preferred name)

2-(naphthalen-2-ylamino)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide (non-preferred name)

Cat. No.: B14951293
M. Wt: 304.3 g/mol
InChI Key: ALNFTFYHMDRAMA-CIAFOILYSA-N
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Description

2-(naphthalen-2-ylamino)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a complex organic compound that features a naphthalene ring, a pyridine ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-ylamino)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide typically involves the condensation of naphthalen-2-ylamine with pyridin-3-ylmethylideneacetohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial methods would likely incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-ylamino)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-(naphthalen-2-ylamino)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-ylamino)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-2-ylamino)-3-propylsulfanyl-[1,4]naphthoquinone
  • 2-(naphthalen-1-ylamino)pyridine-3-carbothioamide
  • 2-(naphthalen-1-ylamino)pyridine-4-carbothioamide

Uniqueness

2-(naphthalen-2-ylamino)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H16N4O/c23-18(22-21-12-14-4-3-9-19-11-14)13-20-17-8-7-15-5-1-2-6-16(15)10-17/h1-12,20H,13H2,(H,22,23)/b21-12+

InChI Key

ALNFTFYHMDRAMA-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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